Technical Monograph: 6-Methylene-4-azaspiro[2.4]heptane Hydrochloride
Technical Monograph: 6-Methylene-4-azaspiro[2.4]heptane Hydrochloride
The following technical guide is a comprehensive monograph on 6-Methylene-4-azaspiro[2.4]heptane hydrochloride , designed for application scientists and medicinal chemists.
A High-Fsp³ Scaffold for Next-Generation Covalent & Conformational Design
CAS: 1956332-74-3 Formula: C₇H₁₁N · HCl Molecular Weight: 145.63 g/mol (Salt), 109.17 g/mol (Free Base) Role: Rigidified Spirocyclic Building Block / Covalent Precursor
Part 1: Executive Technical Analysis
In the pursuit of escaping "flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing the fraction of saturated carbons (Fsp³ ) and improving physicochemical properties (solubility, metabolic stability) without sacrificing potency.
6-Methylene-4-azaspiro[2.4]heptane hydrochloride (CAS 1956332-74-3) represents a distinct class of "conformationally locked" pyrrolidine surrogates. Unlike standard 4-azaspiro[2.4]heptanes, the inclusion of the C6-exocyclic methylene group introduces a unique vector for functionalization and a rigidifying element that restricts the pucker of the 5-membered ring.
Core Utility in Drug Design:
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Bioisosterism: Acts as a bulkier, rigidified bioisostere for proline and 3-substituted pyrrolidines.
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Vector Orthogonality: The spiro[2.4] junction forces the nitrogen lone pair and the C6-substituents into specific, non-planar vectors, exploring chemical space inaccessible to flat aromatics.
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Synthetic Versatility: The exocyclic alkene serves as a "masked" handle for late-stage functionalization (e.g., hydroboration, epoxidation, or cyclopropanation) or as a structural feature to reduce lipophilicity via sp² character.
Part 2: Chemical Architecture & Properties
The compound consists of a pyrrolidine ring fused to a cyclopropane ring at the C3 position (spiro junction), with an exocyclic double bond at C6. The nitrogen is positioned adjacent to the spiro center (alpha-quaternary), which significantly reduces susceptibility to metabolic N-dealkylation or oxidation at the
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline solid | High purity salt form preferred for stability. |
| Solubility | High in Water, DMSO, MeOH | Polar salt facilitates aqueous reactions but requires organic base liberation for coupling. |
| pKa (Conj. Acid) | ~9.5 - 10.5 (Predicted) | Typical secondary amine basicity; requires strong bases (e.g., DIPEA, NaH) for N-alkylation. |
| Hygroscopicity | Moderate to High | The HCl salt can absorb atmospheric moisture; store under desiccant. |
| Reactivity | Nucleophilic Amine + Electrophilic Alkene | The amine is the primary reactive site. The alkene is relatively stable but can undergo radical or electrophilic addition. |
Part 3: Synthesis & Manufacturing Pathways
While specific proprietary process patents exist, the synthesis of this scaffold generally follows a "Ketone-to-Alkene" logic, originating from the corresponding spiro-ketone. The following workflow describes the field-standard approach for synthesizing the HCl salt from protected precursors.
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. Standard synthetic route converting the spiro-ketone to the methylene-spiro-amine salt via Wittig olefination and acidolysis.
Detailed Protocol: From N-Boc-Ketone to HCl Salt
Note: This protocol assumes access to tert-butyl 6-oxo-4-azaspiro[2.4]heptane-4-carboxylate.
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Wittig Olefination:
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Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), Anhydrous THF.
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Procedure: Suspend the phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 min. Add the N-Boc-ketone dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.
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Critical Control: Ensure strictly anhydrous conditions. Moisture quenches the ylide, reducing yield.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product (N-Boc-alkene) is lipophilic.
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Deprotection & Salt Formation:
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Reagents: 4M HCl in Dioxane (excess).
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Procedure: Dissolve the N-Boc intermediate in minimal dry DCM. Add HCl/Dioxane at 0°C. Stir at RT for 2 hours.
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Isolation: The product often precipitates as a white solid. Dilute with Et₂O to maximize precipitation. Filter and wash with Et₂O.
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Validation: Check ¹H NMR for the disappearance of the Boc singlet (~1.45 ppm) and the presence of the exocyclic alkene protons (~4.9–5.1 ppm).
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Part 4: Applications in Drug Discovery[1][2]
1. Conformational Restriction (The "Spiro Effect")
The spiro[2.4]heptane system locks the pyrrolidine ring into a specific envelope conformation. When used as a linker, this restricts the rotational freedom of the attached groups, potentially lowering the entropic penalty of binding to a protein target.
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Comparison: Unlike a standard proline, the spiro-cyclopropane adds bulk at the C3 position without the flexibility of a gem-dimethyl group.
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Metabolic Stability: The quaternary carbon at C3 blocks metabolic oxidation at this position, a common clearance pathway for pyrrolidines.
2. Covalent Warhead Diversification
The C6-methylene group is not a Michael acceptor on its own (it lacks conjugation to an electron-withdrawing group). However, it serves as a versatile synthetic handle to generate library diversity:
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Hydroboration-Oxidation: Converts the alkene to a primary alcohol (hydroxymethyl group), allowing access to 6-hydroxymethyl-4-azaspiro[2.4]heptanes.
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Cyclopropanation: Converts the alkene into a second spiro-cyclopropane, creating a dispiro system (highly rigid).
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Epoxidation: Generates a reactive epoxide for ring-opening by nucleophiles.
3. Fragment-Based Screening
Due to its low molecular weight (<150 Da) and high solubility, CAS 1956332-74-3 is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries, particularly for targets requiring deep, narrow pocket binding (e.g., GPCRs, Ion Channels).
Part 5: Handling, Stability & Safety
Storage Protocol:
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Hygroscopic. Store under Nitrogen or Argon.
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Shelf Life: >2 years if kept dry. The HCl salt prevents amine oxidation and polymerization of the alkene.
Safety Hazards:
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Irritant: The compound is a skin and eye irritant (H315, H319).[1]
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Inhalation: Dust may cause respiratory irritation. Use a fume hood.
Self-Validating Quality Check: Before using in a critical coupling reaction:
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Visual Inspection: Ensure the solid is free-flowing and white. Clumping indicates moisture absorption.
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Solubility Test: Dissolve a small amount in D₂O. It should dissolve instantly and clearly. Turbidity suggests free-base contamination or polymerization.
References
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PubChem Compound Summary. (2025). 6-Methoxy-4-azaspiro[2.4]heptane hydrochloride (Analogous Structure & Properties). National Library of Medicine. Link
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ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (Spirocyclic synthesis methodologies).[2][3][4][5] Link
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Organic & Biomolecular Chemistry. (2012). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones.[6] (Synthetic logic for methylene-spiro systems). Link
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Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[5] (Background on azaspiroheptane utility in HCV inhibitors). Link
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Ambeed. (2025). Catalog Entry: 6-Methylene-4-azaspiro[2.4]heptane hydrochloride.Link
Sources
- 1. 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 6. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
